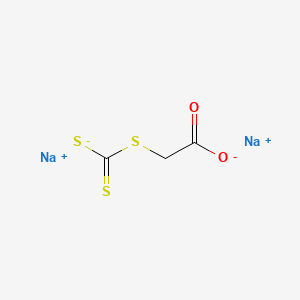
Disodium;2-sulfidocarbothioylsulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-sulfidocarbothioylsulfanylacetate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of sulfur atoms in its molecular structure, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-sulfidocarbothioylsulfanylacetate typically involves the reaction of carbon disulfide with sodium hydroxide, followed by the addition of an appropriate organic substrate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. The process can be summarized as follows:
Reaction of Carbon Disulfide with Sodium Hydroxide: This step forms sodium dithiocarbonate.
Addition of Organic Substrate: The organic substrate reacts with sodium dithiocarbonate to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-sulfidocarbothioylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfones.
Reduction: Reduction reactions can convert it into thiols or disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous or organic solvents, depending on the reaction type.
Major Products
Oxidation Products: Sulfonates, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Various organosulfur compounds.
Aplicaciones Científicas De Investigación
Disodium;2-sulfidocarbothioylsulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing biomolecules.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of disodium;2-sulfidocarbothioylsulfanylacetate involves its interaction with molecular targets containing reactive sulfur groups. It can modulate redox reactions and influence the activity of enzymes involved in sulfur metabolism. The pathways affected by this compound include:
Redox Regulation: Modulation of oxidative and reductive processes.
Enzyme Inhibition: Inhibition of enzymes that rely on thiol groups for their activity.
Comparación Con Compuestos Similares
Disodium;2-sulfidocarbothioylsulfanylacetate can be compared with other organosulfur compounds such as:
Sodium Sulfinate: Similar in structure but differs in reactivity and applications.
Sodium Thiosulfate: Used in different industrial applications, particularly in photography and water treatment.
Sodium Dithiocarbamate: Known for its use in agriculture as a fungicide.
Uniqueness
The uniqueness of this compound lies in its versatile reactivity and potential applications across multiple scientific disciplines. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
86932-91-4 |
|---|---|
Fórmula molecular |
C3H2Na2O2S3 |
Peso molecular |
212.2 g/mol |
Nombre IUPAC |
disodium;2-sulfidocarbothioylsulfanylacetate |
InChI |
InChI=1S/C3H4O2S3.2Na/c4-2(5)1-8-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 |
Clave InChI |
XMRNOCIHYZJBCZ-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])SC(=S)[S-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















